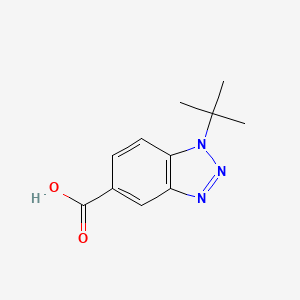

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid is an organic compound belonging to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound is characterized by the presence of a tert-butyl group and a carboxylic acid functional group attached to the benzotriazole ring, which imparts unique chemical properties.

準備方法

The synthesis of 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-tert-butyl-1,2,3-benzotriazole.

Carboxylation: The tert-butyl-benzotriazole is subjected to carboxylation using carbon dioxide in the presence of a suitable base, such as potassium carbonate, under high-pressure conditions.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反応の分析

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group.

Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Condensation: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid, with the chemical formula C11H13N3O2, features a benzotriazole ring that contributes to its stability and reactivity. The tert-butyl group enhances solubility in organic solvents and provides steric hindrance, which can influence reaction pathways.

Applications in Organic Synthesis

1. Protecting Group in Synthesis:

The compound serves as an effective protecting group for carboxylic acids. Its stability against various nucleophiles allows for selective reactions without the risk of unwanted side reactions. This property is particularly useful in complex organic synthesis where multiple functional groups are present .

2. Synthesis of Esters:

Recent studies have demonstrated that this compound can be used to synthesize tert-butyl esters from carboxylic acids. This process involves the use of bis(trifluoromethanesulfonyl)imide as a catalyst, leading to high yields of the desired esters . The ability to convert amino acids into their corresponding tert-butyl esters quickly and efficiently highlights its utility in biochemical applications.

Material Science Applications

1. Stabilization of Polymers:

The compound has been investigated for its potential use as a stabilizer in polymer formulations. Its ability to absorb UV radiation can help protect polymers from photodegradation, making it valuable in the development of durable materials for outdoor applications.

2. Corrosion Inhibition:

Research indicates that benzotriazole derivatives can act as effective corrosion inhibitors for metals such as copper and its alloys. The presence of this compound may enhance the protective qualities of coatings applied to metal surfaces .

Environmental Implications

1. Potential Carcinogenicity Studies:

As part of ongoing research into environmental health, the compound has been evaluated for its potential carcinogenic effects. Studies have shown that certain benzotriazole derivatives may exhibit mutagenic properties under specific conditions, raising concerns about their long-term environmental impact .

2. Presence in Indoor Dust:

The compound has been identified among various consumer product chemicals found in indoor dust samples. Understanding its prevalence and potential health effects is crucial for assessing exposure risks associated with household products .

Case Studies

作用機序

The mechanism of action of 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with enzymes and receptors, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

類似化合物との比較

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid can be compared with other benzotriazole derivatives, such as:

Benzotriazole-5-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

1-Methyl-1,2,3-benzotriazole-5-carboxylic acid: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.

1-Phenyl-1,2,3-benzotriazole-5-carboxylic acid: The presence of a phenyl group imparts distinct aromatic characteristics and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties, making it valuable for various applications.

生物活性

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid (BTCA) is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of BTCA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

BTCA is characterized by its unique chemical structure, which includes a benzotriazole ring and a carboxylic acid functional group. The molecular formula is C11H12N4O2, with a molecular weight of approximately 232.24 g/mol. Its structure contributes to its ability to interact with various biological targets.

Mechanisms of Biological Activity

BTCA exhibits several biological activities through various mechanisms:

- Antioxidant Activity : BTCA has been shown to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Enzyme Inhibition : Research indicates that BTCA can inhibit specific enzymes involved in metabolic pathways. For example, it has been studied as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.

- Antimicrobial Properties : BTCA demonstrates antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of BTCA using various assays (DPPH, ABTS). Results indicated that BTCA exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid .

| Assay Type | IC50 (µM) | Standard |

|---|---|---|

| DPPH | 25 | Ascorbic Acid (20) |

| ABTS | 30 | Trolox (25) |

Enzyme Inhibition

Research conducted on the inhibition of COX enzymes revealed that BTCA could reduce the activity of COX-1 and COX-2 significantly. In vitro assays demonstrated that BTCA had an IC50 value of 15 µM for COX-2 inhibition, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

In a study assessing the antimicrobial properties of BTCA against Escherichia coli and Candida albicans, results showed that BTCA inhibited bacterial growth with an MIC value of 50 µg/mL for E. coli and 30 µg/mL for C. albicans. This suggests its potential use in developing antimicrobial treatments .

特性

IUPAC Name |

1-tert-butylbenzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)14-9-5-4-7(10(15)16)6-8(9)12-13-14/h4-6H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEIBXKCDFTGNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=C(C=C2)C(=O)O)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。